
Synthesis of Acridone: A Detailed Application
Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Aminobenzoyl)benzoic acid

Cat. No.: B072732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of acridone, a heterocyclic

compound of significant interest in medicinal chemistry and materials science. The primary and

most established method for acridone synthesis involves the intramolecular cyclization of N-

phenylanthranilic acid.

Note on Starting Material: The requested synthesis from 2-(2-Aminobenzoyl)benzoic acid is

not the direct pathway to acridone. Acridone is formed via the cyclization of N-phenylanthranilic

acid (also known as 2-(phenylamino)benzoic acid). 2-(2-Aminobenzoyl)benzoic acid is a

distinct chemical compound and is not the immediate precursor for this reaction. This protocol

will focus on the validated synthesis from N-phenylanthranilic acid.

Introduction
Acridone and its derivatives are a class of organic compounds featuring a tricyclic aromatic

core. This structural motif is found in numerous natural products and synthetic molecules with a

wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

The planar and electron-rich nature of the acridone scaffold also makes it a valuable building

block for the development of fluorescent probes and organic electronic materials.

The most common and practical laboratory synthesis of acridone is achieved through the acid-

catalyzed intramolecular cyclization of N-phenylanthranilic acid. This reaction proceeds via an

electrophilic acyl substitution mechanism, where the carboxylic acid is activated by a strong
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acid and subsequently attacks the electron-rich phenyl ring, leading to the formation of the

central heterocyclic ring of the acridone structure.

Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the

synthesis of acridone from N-phenylanthranilic acid.
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Experimental Protocols
Below are detailed methodologies for the synthesis of acridone from N-phenylanthranilic acid

using different catalytic systems.

Protocol 1: Classical Synthesis using Concentrated
Sulfuric Acid
This protocol is a robust and high-yielding method for the synthesis of acridone.[1]

Materials:

N-phenylanthranilic acid (42.7 g, 0.2 mole)
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Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

Sodium carbonate (30 g)

Deionized water

500-cc flask

1-L beaker

Buchner funnel and filter flask

Heating mantle or water bath

Procedure:

In a 500-cc flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 cc of concentrated

sulfuric acid.

Heat the solution on a boiling water bath for four hours. The solution will turn dark green.

In a separate 1-L beaker, bring 1 L of water to a boil.

Carefully and slowly pour the hot, dark green acid solution into the boiling water. To minimize

spattering, allow the acid solution to run down the side of the beaker.

Boil the resulting mixture for five minutes. A yellow precipitate of crude acridone will form.

Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.

For purification, transfer the moist solid to a beaker containing a solution of 30 g of sodium

carbonate in 400 cc of water.

Boil the mixture for five minutes, then filter the hot suspension using suction.

Wash the collected solid thoroughly with water.

Dry the crude acridone in air. The expected yield is 35.5–37.5 g (91–96%).
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The crude product can be recrystallized from a mixture of aniline and acetic acid or from

isoamyl alcohol to yield a bright yellow product with a melting point of 354 °C.[1]

Protocol 2: Iron-Catalyzed Synthesis under Mild
Conditions
This method utilizes an iron catalyst and proceeds at room temperature, offering a milder

alternative to the classical approach.[2]

Materials:

N-phenylanthranilic acid (1 mmol)

Fe(OTf)₂ (6 mol%)

Dichloromethyl methyl ether (DCME, 1 equiv)

Dichloromethane (DCM)

Saturated aqueous NaHCO₃ solution

Anhydrous Na₂SO₄

Silica gel for column chromatography

Procedure:

To a solution of N-phenylanthranilic acid (1 mmol) in DCM, add Fe(OTf)₂ (6 mol%) and

DCME (1 equiv).

Stir the reaction mixture at room temperature for 3 hours.

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

Extract the aqueous layer with DCM.

Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
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Dry the organic layer over anhydrous Na₂SO₄ and filter.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure acridone.

Reaction Mechanism and Workflow
The synthesis of acridone from N-phenylanthranilic acid is an intramolecular electrophilic

aromatic substitution reaction, specifically a Friedel-Crafts acylation. The general mechanism

and experimental workflow are depicted below.

Reaction Mechanism

N-Phenylanthranilic
Acid

Activated Carboxylic
Acid Intermediate

+ H+ (from acid catalyst) Cyclized Intermediate
(non-aromatic)

Intramolecular
Electrophilic Attack Acridone- H+ (restores aromaticity)

Click to download full resolution via product page

Caption: General mechanism of acid-catalyzed acridone synthesis.
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Experimental Workflow

Start: N-Phenylanthranilic Acid

Reaction with Acid Catalyst
(e.g., H₂SO₄) and Heat

Quenching in Boiling Water

Filtration and Washing

Purification with Na₂CO₃ Solution

Filtration and Washing

Drying

Final Product: Acridone

Click to download full resolution via product page

Caption: Experimental workflow for classical acridone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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